molecular formula C19H23N5O2 B5599974 (1S,5R)-3-(1-phenyltriazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(1-phenyltriazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5599974
M. Wt: 353.4 g/mol
InChI Key: ZUDJWGBURVLSLL-GOEBONIOSA-N
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Description

(1S,5R)-3-(1-phenyltriazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is 353.18517499 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole-Based Compounds in Antimicrobial Activities

Triazole derivatives have been extensively studied for their antimicrobial properties. A study on novel triazole derivatives, for instance, synthesized a series of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. These compounds were characterized by spectroscopic analyses and evaluated as antimicrobial agents, highlighting the potential of triazole-based structures in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Organocatalysis and Polymer Synthesis

Triazole functionalities have also been explored in the realm of organocatalysis and polymer synthesis. A remarkable study focused on the use of organocatalyzed poly(thiourethane) covalent adaptable networks, where triazabicyclodecene (TBD) acted as a catalyst. This research underscores the role of triazole derivatives in facilitating polymerization processes, leading to materials with unique properties such as vitrimer-like behavior and recyclability (Gamardella et al., 2020).

Catalysis and Ligand Design

The inclusion of triazole units in catalyst design has been demonstrated to enhance catalytic activities in various reactions. For example, complexes incorporating triazole-based ligands have been utilized for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation of carbonyl compounds. Such studies illustrate the versatility of triazole derivatives in catalysis, offering pathways for efficient and selective transformations (Saleem et al., 2014).

Functional Materials and Sensing

Triazole rings are instrumental in the development of functional materials, including fluorescent sensors and polymers with unique properties. Research into hyperbranched poly(phenyltriazolylcarboxylate)s, for example, has revealed that these materials exhibit aggregation-induced emission (AIE) effects and can serve as fluorescent sensors for explosive detection. This highlights the potential of triazole-containing compounds in creating advanced materials for sensing and imaging applications (Chi et al., 2018).

Properties

IUPAC Name

(1S,5R)-3-(1-phenyltriazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-2-10-23-16-9-8-14(18(23)25)11-22(12-16)19(26)17-13-24(21-20-17)15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDJWGBURVLSLL-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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